Benzyl 3-oxocyclohexanecarboxylate

Lipophilicity Partition coefficient Drug design

Benzyl 3-oxocyclohexanecarboxylate (CAS 123762-08-3) is a β-keto ester featuring a cyclohexane ring substituted with a ketone at the 3-position and a benzyl ester at the 1-position. With a molecular formula of C₁₄H₁₆O₃ and a molecular weight of 232.28 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, including CDK9 inhibitors and KEAP1:NRF2 protein–protein interaction modulators.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
Cat. No. B8701625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-oxocyclohexanecarboxylate
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(CC(=O)C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H16O3/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
InChIKeyCHIOEOLAODNQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 3-Oxocyclohexanecarboxylate: A Strategic β-Keto Ester Building Block for Pharmaceutical Intermediates and Chiral Synthesis


Benzyl 3-oxocyclohexanecarboxylate (CAS 123762-08-3) is a β-keto ester featuring a cyclohexane ring substituted with a ketone at the 3-position and a benzyl ester at the 1-position . With a molecular formula of C₁₄H₁₆O₃ and a molecular weight of 232.28 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, including CDK9 inhibitors and KEAP1:NRF2 protein–protein interaction modulators . As a benzyl ester, it offers orthogonal deprotection options via catalytic hydrogenolysis, distinguishing it from common methyl and ethyl ester analogs that require hydrolytic cleavage [1].

Why Benzyl 3-Oxocyclohexanecarboxylate Cannot Be Replaced by Generic β-Keto Ester Analogs Without Risking Synthetic Route Compatibility


Although methyl, ethyl, and other alkyl 3-oxocyclohexanecarboxylates share the same β-keto ester scaffold, substituting benzyl 3-oxocyclohexanecarboxylate with a lower alkyl ester introduces multiple orthogonal risks: (i) the benzyl ester's significantly higher lipophilicity (LogP ~2.49 vs. ~0.92 for methyl and ~0.62 for ethyl [1]) alters phase-transfer behavior in biphasic reaction systems; (ii) the benzyl protecting group is cleaved under neutral hydrogenolysis conditions, whereas methyl and ethyl esters require acidic or basic hydrolysis that may be incompatible with acid- or base-sensitive substrates [2]; and (iii) patent literature specifically claims benzyl 3-oxocyclohexanecarboxylate as a key intermediate in CDK9 inhibitor and KEAP1 modulator syntheses, where substitution with a smaller ester would disrupt downstream coupling or deprotection logic . The quantitative differences documented below demonstrate why generic substitution is not chemically equivalent.

Quantitative Evidence Guide: Head-to-Head Differentiation of Benzyl 3-Oxocyclohexanecarboxylate vs. Methyl, Ethyl, and 2-Oxo Analogs


Lipophilicity (LogP) Comparison: Benzyl vs. Methyl and Ethyl 3-Oxocyclohexanecarboxylate Esters

The calculated octanol–water partition coefficient (LogP) for benzyl 3-oxocyclohexanecarboxylate is 2.4891, compared to 0.91870 for methyl 3-oxocyclohexanecarboxylate and 0.62 for ethyl 3-oxocyclohexanecarboxylate [1]. This represents a ~2.7-fold higher LogP versus the methyl ester and a ~4.0-fold higher LogP versus the ethyl ester, indicating substantially greater lipophilicity that enhances partitioning into organic phases during extractive workup and can influence membrane permeability in biological assays .

Lipophilicity Partition coefficient Drug design

Differential Deprotection Chemistry: Hydrogenolysis (Benzyl) vs. Hydrolysis (Methyl/Ethyl) as an Orthogonal Synthetic Strategy

The benzyl ester of 3-oxocyclohexanecarboxylic acid is cleaved under neutral conditions via catalytic hydrogenolysis (H₂, Pd/C), whereas methyl and ethyl esters require acidic or basic hydrolysis [1]. This orthogonal deprotection is critical when the synthetic intermediate contains acid- or base-labile functional groups (e.g., acetals, silyl ethers, epimerizable stereocenters). In practice, hydrogenolysis of benzyl esters proceeds to completion within hours at room temperature and atmospheric pressure, while methyl ester hydrolysis may require prolonged reflux with strong acid or base, risking decomposition of sensitive substrates [2].

Protecting group Hydrogenolysis Orthogonal deprotection

Regioisomeric Differentiation: Benzyl 3-Oxocyclohexanecarboxylate vs. Benzyl 2-Oxocyclohexanecarboxylate in Baeyer–Villiger Oxidation Outcomes

The Baeyer–Villiger oxidation of alkyl oxocyclohexanecarboxylates is regiospecific with respect to ketone position. Hubert and Starcher (1968) demonstrated that methyl 3-oxocyclohexanecarboxylate undergoes Baeyer–Villiger oxidation to yield the expected hexanolide (7-membered lactone), whereas the 2-oxo isomer (ethyl 2-oxocyclohexanecarboxylate) follows a divergent pathway, forming 5-ethoxyoxalylpentanoic acid via epoxidation of the enol tautomer [1]. Extrapolating this class-level behavior, benzyl 3-oxocyclohexanecarboxylate is predicted to yield a stable caprolactone derivative upon peracid oxidation, while benzyl 2-oxocyclohexanecarboxylate (CAS 2205-32-5) is expected to undergo abnormal oxidative cleavage, limiting its utility for lactone-directed synthesis .

Baeyer-Villiger oxidation Regioselectivity Lactone formation

Patent-Cited Role as Key Intermediate in CDK9 Inhibitor and KEAP1:NRF2 Modulator Synthesis

Patent literature specifically identifies benzyl 3-oxocyclohexanecarboxylate (CAS 123762-08-3) as a building block in polycyclic amide derivatives exhibiting CDK9 inhibitory activity, with applications in oncology . Additionally, fragment-guided drug discovery efforts targeting the KEAP1:NRF2 protein–protein interaction have utilized pyrazole carboxylic acid inhibitors derived from cyclohexanone carboxylate scaffolds, where the benzyl ester serves as a key intermediate for further elaboration . In contrast, the simpler methyl and ethyl 3-oxocyclohexanecarboxylate esters are primarily cited as generic research intermediates for biocatalytic route scouting (GSK, 2018) rather than as building blocks in lead-optimization patent claims [1].

CDK9 inhibitor KEAP1:NRF2 Drug intermediate

Optimal Application Scenarios for Benzyl 3-Oxocyclohexanecarboxylate in Pharmaceutical Synthesis and Chemical Biology


Synthesis of CDK9 Inhibitor Lead Compounds Requiring Benzyl Ester Protection

Medicinal chemistry programs targeting CDK9 for oncology indications can directly employ benzyl 3-oxocyclohexanecarboxylate as a building block for polycyclic amide derivatives, as documented in patent literature . The benzyl ester serves dual roles: (i) as a carboxylic acid protecting group removable under neutral hydrogenolysis conditions, and (ii) as a lipophilic handle that can enhance intermediate solubility in organic reaction media (LogP 2.49 vs. 0.92 for the methyl analog). This compound is specifically listed in CAS article data associated with CDK9 inhibitor composition-of-matter patents, providing a direct precedent for its use in this therapeutic area .

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In complex synthetic sequences where multiple functional groups require sequential deprotection, benzyl 3-oxocyclohexanecarboxylate offers a strategic advantage: the benzyl ester can be removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, while other ester protecting groups (e.g., methyl, ethyl) remain intact, or vice versa [1]. This orthogonality is critical when the substrate contains acid-labile groups (e.g., tert-butyl carbamates, silyl ethers, acetals) that would be compromised during acidic or basic ester hydrolysis [1]. Chemists can design routes where the benzyl ester is deprotected last without exposing sensitive intermediates to harsh conditions.

Baeyer–Villiger Ring Expansion to Functionalized 7-Membered Lactones

Based on the established reactivity of methyl 3-oxocyclohexanecarboxylate in Baeyer–Villiger oxidation, benzyl 3-oxocyclohexanecarboxylate is predicted to undergo regioselective oxygen insertion to yield a 7-membered hexanolide (benzyl 4-oxooxepane-5-carboxylate) [2]. This contrasts sharply with the 2-oxo regioisomer, which undergoes abnormal oxidative cleavage rather than lactone formation [2]. For chemists seeking to access functionalized caprolactone derivatives as monomers for ring-opening polymerization or as chiral building blocks, the 3-oxo benzyl ester represents the only viable benzyl ester regioisomer for this transformation.

Biocatalytic Route Scouting and Chiral Intermediate Production

Although GSK's published biocatalytic route scouting studies focused on methyl 3-oxocyclohexanecarboxylate as a model substrate for enoate reductase- and nitrilase-mediated resolutions [3], the benzyl ester analog offers enhanced organic-phase solubility that may improve substrate loading in whole-cell biotransformations. The orthogonality of the benzyl ester protecting group also enables a chemoenzymatic strategy where enzymatic reduction establishes chirality, followed by hydrogenolytic deprotection to reveal the free carboxylic acid for downstream coupling without exposing the chiral center to acidic or basic conditions [1].

Quote Request

Request a Quote for Benzyl 3-oxocyclohexanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.